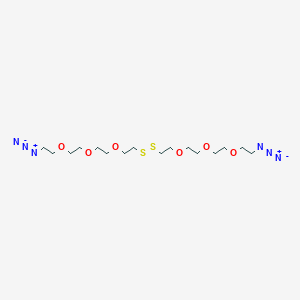

Azido-PEG3-SS-PEG3-azide

Descripción

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXZMZORLYBGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Understanding the Azide Groups in Azido-PEG3-SS-PEG3-azide for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and targeted therapeutics, the strategic design of linker molecules is paramount. Azido-PEG3-SS-PEG3-azide has emerged as a versatile and powerful tool, particularly in the realm of click chemistry. This in-depth technical guide provides a comprehensive overview of this heterobifunctional, cleavable linker, focusing on the reactivity of its terminal azide (B81097) groups and its application in constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the quantitative aspects of its reactivity, provide detailed experimental protocols, and visualize key biological and experimental workflows.

This compound is a symmetric molecule featuring two terminal azide (N₃) groups, which are the reactive handles for click chemistry. These are separated by two polyethylene (B3416737) glycol (PEG) units of three ethylene (B1197577) oxide repeats each (PEG3), enhancing solubility and providing spatial separation. Critically, the two PEG chains are joined by a disulfide (-S-S-) bond, which imparts a cleavable nature to the linker, allowing for the release of conjugated payloads in a reducing environment, such as that found within a cell.

Properties and Design Considerations

The unique architecture of this compound offers several advantages in bioconjugation and drug delivery:

-

Bifunctionality: The two terminal azide groups allow for the simultaneous or sequential attachment of two different molecules, enabling the construction of complex systems like PROTACs, which bridge a target protein and an E3 ligase.[1][2]

-

Click Chemistry Reactivity: The azide groups are key components for "click" reactions, which are known for their high efficiency, specificity, and biocompatibility.[3] This linker is compatible with both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

-

Cleavability: The central disulfide bond is stable in the bloodstream but can be readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[4][5] This feature is crucial for the controlled release of therapeutic agents at the target site.

-

PEGylation: The PEG spacers enhance the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[3]

Quantitative Data on Reactivity and Cleavage

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity from studies on similar molecules. The following tables summarize key quantitative parameters for the click chemistry reactions and disulfide bond cleavage.

Table 1: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Alkyne Partner | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne | Benzyl Azide | ~10⁴ - 10⁵ | [6] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.15 | [7] |

| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 1.0 | [8][9] |

| SPAAC | PEGylated DBCO | Azido-sugar | 0.37 | [9] |

Note: The reaction rates for this compound are expected to be in a similar range, although the specific PEG and disulfide structure may have a minor influence on the kinetics.

Table 2: Half-life of Disulfide Bonds in Reducing Environments

| Disulfide-containing Molecule | Reducing Agent | Half-life (t₁/₂) | Reference(s) |

| Unhindered disulfide conjugates | Glutathione (in circulation) | ~1 day | [5] |

| Sterically hindered disulfide conjugates | Glutathione (in circulation) | ~9 days | [5] |

| Disulfide-linked fusion protein | in vivo (mouse plasma) | Rapid release (peak at ~15 min) | [10] |

| Disulfide-linked conjugate | Glutathione (5 mM, cytosolic concentration) | ~50% cleavage in 3 hours | [11] |

Note: The cleavage rate of the disulfide bond in this compound will be dependent on the steric hindrance around the bond and the concentration of the reducing agent.

Experimental Protocols

The following are detailed, representative methodologies for the use of this compound in key applications.

Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the sequential conjugation of a target protein ligand (warhead) and an E3 ligase ligand (anchor), both functionalized with a terminal alkyne, to this compound.

Materials:

-

Alkyne-functionalized warhead

-

Alkyne-functionalized E3 ligase ligand

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

-

Purification supplies (e.g., HPLC)

Procedure:

-

First Click Reaction:

-

Dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate (0.5 eq) in water.

-

In another vial, prepare a stock solution of CuSO₄ (0.2 eq) and THPTA (1.0 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the mono-conjugated product by preparative HPLC.

-

-

Second Click Reaction:

-

Dissolve the purified mono-conjugated product (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.2 eq) in the solvent.

-

Repeat the addition of sodium ascorbate and copper/ligand solutions as in the first step.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Protocol 2: Bioconjugation to a Protein via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a protein that has been functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

DBCO-functionalized protein

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the linker)

-

Purification supplies (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a solution of the DBCO-functionalized protein in PBS.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.

-

Monitor the reaction progress by SDS-PAGE (a shift in molecular weight will indicate successful conjugation) or mass spectrometry.

-

Remove the excess linker and purify the conjugated protein using a desalting column or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Targeted Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

Caption: Workflow for ADC synthesis using a cleavable linker.

Logical Relationship: Cleavage of the Disulfide Bond

Caption: Intracellular cleavage of the disulfide linker.

Conclusion

This compound is a highly valuable tool for researchers in drug development and chemical biology. Its bifunctional azido (B1232118) groups provide efficient handles for click chemistry, while the cleavable disulfide bond and hydrophilic PEG spacers offer critical advantages for the design of sophisticated bioconjugates and drug delivery systems. While more specific quantitative data on this particular linker would be beneficial, the principles of click chemistry and disulfide cleavage provide a strong foundation for its successful application. The protocols and workflows provided in this guide offer a starting point for the rational design and synthesis of next-generation targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Design of an in vivo cleavable disulfide linker in recombinant fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Azido-PEG3-SS-PEG3-azide: A Versatile, Cleavable Linker for Advanced PROTAC Design

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target protein binder and the E3 ligase ligand is of paramount importance. Among the diverse array of available linkers, Azido-PEG3-SS-PEG3-azide has emerged as a critical tool for researchers in drug discovery and development. This in-depth technical guide explores the core features of this linker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Features and Design Principles

This compound is a heterobifunctional linker characterized by a symmetrical structure comprising two triethylene glycol (PEG3) spacers, a central disulfide (-S-S-) bond, and terminal azide (B81097) (-N3) groups. This unique combination of functionalities imparts several advantageous properties for PROTAC design.

Key Structural Features:

-

Terminal Azide Groups: The presence of azide moieties at both ends of the linker allows for facile and efficient conjugation to alkyne-functionalized target protein ligands and E3 ligase ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1] This bioorthogonal reaction is highly specific and proceeds under mild conditions, ensuring the integrity of complex biological molecules.

-

Disulfide Bond: The central disulfide bond serves as a cleavable element within the PROTAC molecule.[2] This bond is stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione.[3] This feature enables the targeted release of the PROTAC within the cell, potentially reducing off-target effects and improving the therapeutic window.

-

PEG3 Spacers: The polyethylene (B3416737) glycol spacers enhance the solubility and hydrophilicity of the resulting PROTAC molecule.[4] This is a crucial consideration as PROTACs are often large molecules that can suffer from poor aqueous solubility, limiting their bioavailability and cell permeability. The flexibility of the PEG chains also allows for the optimal spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Physicochemical and Pharmacokinetic Properties

The incorporation of the this compound linker is intended to favorably influence the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in the public domain, the characteristics of its components allow for informed predictions.

| Property | Description | Anticipated Impact on PROTACs |

| Molecular Formula | C16H32N6O6S2 | - |

| Molecular Weight | 468.59 g/mol | Contributes to the overall size of the PROTAC, a key factor in cell permeability. |

| Solubility | Enhanced by PEG spacers | Improved aqueous solubility can lead to better formulation and bioavailability. |

| Cleavage Mechanism | Disulfide bond reduction | Enables intracellular release, potentially improving target engagement and reducing systemic exposure. |

| Conjugation Chemistry | Click Chemistry (CuAAC/SPAAC) | High efficiency and specificity in the final PROTAC assembly step. |

Note: The table summarizes the inherent properties of the linker and their expected influence on the final PROTAC molecule. Actual quantitative data (e.g., DC50, Dmax, half-life) would be dependent on the specific warhead and E3 ligase ligand used.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a convergent approach where the alkyne-modified target protein ligand and E3 ligase ligand are prepared separately and then conjugated to the linker in the final step.

General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)

Materials:

-

Alkyne-functionalized target protein ligand

-

Alkyne-functionalized E3 ligase ligand

-

This compound linker

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond stability during synthesis)

-

Appropriate purification supplies (e.g., HPLC system)

Procedure:

-

Dissolution: Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the this compound linker (1.05 eq) in anhydrous DMF.

-

Preparation of Catalyst: In a separate vial, prepare a fresh solution of CuSO4·5H2O (0.1 eq) in deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as LC-MS. The reaction is typically complete within 12-24 hours.

-

Second Ligation: Once the first ligation is complete, add the alkyne-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

-

Catalyst Addition: Add fresh solutions of sodium ascorbate (0.3 eq) and CuSO4·5H2O (0.1 eq).

-

Final Reaction and Monitoring: Stir the reaction at room temperature and monitor for the formation of the final PROTAC product by LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

Signaling Pathways and Logical Relationships

The versatility of the this compound linker allows for its application in the development of PROTACs targeting a wide range of proteins implicated in various disease signaling pathways. The general mechanism of action for any PROTAC developed with this linker follows a logical workflow from synthesis to cellular degradation of the target protein.

Caption: General workflow for PROTAC synthesis and mechanism of action.

Application in Targeting Oncogenic Signaling Pathways

While specific examples utilizing this compound are limited, its features make it an ideal candidate for developing PROTACs against key cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Breakpoint Cluster Region-Abelson (BCR-ABL) fusion protein.

EGFR Signaling Pathway:

Mutations in EGFR are common drivers of non-small cell lung cancer. PROTACs can be designed to target and degrade these mutated EGFR proteins, offering a potential strategy to overcome resistance to traditional tyrosine kinase inhibitors.

Caption: PROTAC-mediated degradation of EGFR to inhibit downstream signaling.

BCR-ABL Signaling Pathway:

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). PROTACs that induce the degradation of BCR-ABL have the potential to be more effective than inhibitors, particularly in cases of drug resistance.[5]

Caption: PROTAC-mediated degradation of BCR-ABL to inhibit leukemogenesis.

Conclusion

This compound is a highly valuable and versatile linker for the design and synthesis of advanced PROTACs. Its combination of bioorthogonal handles for efficient conjugation, a cleavable disulfide bond for targeted intracellular release, and PEG spacers for improved physicochemical properties makes it an attractive choice for researchers aiming to develop next-generation protein degraders. While further studies reporting specific quantitative data for PROTACs incorporating this linker are needed, its well-defined chemical features provide a strong foundation for the rational design of potent and selective therapeutics for a variety of diseases, including cancer.

References

- 1. Reactive oxygen species-responsive Pre-PROTAC for tumor-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Cleavable Linker Design for Targeted Drug Therapy - ChemistryViews [chemistryviews.org]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Azido-PEG3-SS-PEG3-azide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Azido-PEG3-SS-PEG3-azide , a versatile, bifunctional, and cleavable linker, in the synthesis of PROTACs. This linker is particularly advantageous due to its terminal azide (B81097) groups, which allow for efficient and modular assembly of PROTACs via "click chemistry," and an internal disulfide bond that can be cleaved in the reducing environment of the cell, potentially offering unique pharmacological profiles.

Key Features of this compound

-

Bifunctional Design: The two terminal azide (N₃) groups serve as reactive handles for facile and efficient conjugation to alkyne-modified ligands for the POI and an E3 ligase.

-

Click Chemistry Compatibility: Azide groups are ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high yields and specificity under mild reaction conditions.[]

-

PEGylated Spacer: The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

-

Cleavable Disulfide Bond: The internal disulfide (-S-S-) bridge is stable in the extracellular environment but can be reduced and cleaved within the cell by glutathione, releasing the two parts of the PROTAC.[][3] This feature can be exploited for developing conditionally active or "caged" PROTACs.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this linker typically involves a convergent approach where the alkyne-modified POI ligand and E3 ligase ligand are prepared separately and then conjugated to the diazide linker in a final step.

Figure 1. General workflow for the synthesis of a PROTAC using this compound and CuAAC click chemistry.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Modified Ligand (General Procedure)

This protocol describes a general method for introducing a terminal alkyne to a ligand (for either the POI or E3 ligase) that has a suitable functional group (e.g., amine or hydroxyl) for derivatization.

Materials:

-

POI or E3 ligase ligand with a free amine or hydroxyl group

-

4-pentynoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the ligand (1.0 eq) and 4-pentynoic acid (1.2 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkyne-modified ligand.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-modified ligands to the this compound linker. A step-wise approach is recommended to avoid the formation of homodimers.

Materials:

-

Alkyne-modified POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

-

tert-Butanol/Water (1:1) solvent mixture

-

Argon or Nitrogen atmosphere

Procedure (Step 1: First Click Reaction):

-

Dissolve the alkyne-modified POI ligand and this compound in the t-BuOH/H₂O mixture.

-

Degas the solution by bubbling with argon or nitrogen for 15 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS to confirm the formation of the mono-conjugated product.

-

Upon completion, purify the mono-conjugated intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure (Step 2: Second Click Reaction):

-

Dissolve the purified mono-conjugated intermediate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in the t-BuOH/H₂O mixture.

-

Repeat steps 2-6 from the first click reaction.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

Purify the final PROTAC by RP-HPLC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

PROTAC Characterization and Evaluation

Once synthesized and purified, the PROTAC's biological activity must be thoroughly evaluated.

Mechanism of Action

The synthesized PROTAC is designed to induce the degradation of the target protein of interest (POI) through the ubiquitin-proteasome system.

Figure 2. Signaling pathway of PROTAC-mediated protein degradation.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[4][5]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6][7]

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[8][9][10]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

PROTAC stock solution (in DMSO)

Procedure:

-

Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

-

Seed the transfected cells into a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Treat the cells with a serial dilution of the PROTAC.

-

Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Degradation Data for a PROTAC Synthesized with this compound

| PROTAC Concentration | % Protein Degradation (± SD) |

| 1 nM | 5.2 ± 1.5 |

| 10 nM | 25.8 ± 3.2 |

| 100 nM | 75.4 ± 4.1 |

| 1 µM | 92.1 ± 2.8 |

| 10 µM | 88.5 ± 3.5 (Hook Effect) |

| DC₅₀ | ~30 nM |

| Dₘₐₓ | ~92% |

Table 2: Hypothetical Ternary Complex Formation Data

| PROTAC Concentration | NanoBRET™ Ratio (mBU) |

| 1 nM | 50 |

| 10 nM | 200 |

| 100 nM | 800 |

| 1 µM | 1500 |

| 10 µM | 1200 (Hook Effect) |

| EC₅₀ | ~80 nM |

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Conclusion

This compound is a valuable tool for the synthesis of PROTACs, offering a modular and efficient approach through click chemistry. Its cleavable disulfide bond presents opportunities for advanced PROTAC design. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs utilizing this versatile linker. Careful optimization of each step is crucial for the successful development of potent and selective protein degraders.

References

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-SS-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[][2] This application note provides a detailed protocol for the use of Azido-PEG3-SS-PEG3-azide, a symmetric, bifunctional, and cleavable linker, in CuAAC reactions. This linker is particularly valuable in drug development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where controlled release of a payload is desired.[3][4]

The this compound linker possesses two terminal azide (B81097) groups, enabling the simultaneous or sequential conjugation of two alkyne-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, while the central disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, such as those found within the intracellular environment.[3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The cleavable disulfide bond within the linker can be advantageous for releasing the active components of the PROTAC within the cell.

References

Application Notes and Protocols for Azido-PEG3-SS-PEG3-azide in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-SS-PEG3-azide is a versatile, heterobifunctional linker designed for the development of advanced, targeted drug delivery systems. This linker features two terminal azide (B81097) groups, which allow for straightforward conjugation to alkyne-modified molecules via click chemistry. The core of the linker contains a disulfide bond, which is stable under physiological conditions but is readily cleaved in the reducing intracellular environment, particularly in tumor cells where glutathione (B108866) (GSH) concentrations are significantly elevated. The two polyethylene (B3416737) glycol (PEG3) spacers enhance the linker's solubility and biocompatibility, reducing the potential for immunogenicity and improving the pharmacokinetic profile of the final conjugate. These characteristics make this compound an ideal tool for creating redox-responsive drug delivery vehicles that can selectively release their therapeutic payload at the target site.[1][2]

Key Features

-

Dual Azide Groups: Enable efficient and specific conjugation to alkyne-modified drugs, targeting ligands, or nanoparticles via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").

-

Cleavable Disulfide Linker: Provides a redox-responsive mechanism for drug release, leveraging the high glutathione (GSH) concentrations in the intracellular environment of tumor cells for targeted payload delivery.

-

PEG Spacers: Enhance solubility, reduce aggregation, and improve the biocompatibility and pharmacokinetic properties of the resulting conjugate.

-

Symmetrical Design: Allows for the straightforward synthesis of dimeric conjugates or the functionalization of two separate molecules.

Applications

-

Antibody-Drug Conjugates (ADCs): Development of ADCs where the cytotoxic payload is released upon internalization into tumor cells.

-

Targeted Nanoparticle Systems: Functionalization of nanoparticles (e.g., liposomes, micelles, gold nanoparticles) for targeted drug delivery with controlled release.[3]

-

PROTACs and Other Bifunctional Molecules: Synthesis of molecules requiring the linkage of two distinct chemical entities with a cleavable spacer.

Data Presentation

Representative Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and drug loading efficiency (DLE) are critical parameters for a successful drug delivery system. While specific data for this compound will vary depending on the drug, nanoparticle, and conjugation strategy, the following table provides representative data from studies using similar disulfide-containing PEGylated systems for doxorubicin (B1662922) (DOX) delivery.

| Nanocarrier System | Drug | DLC (wt%) | DLE (%) | Reference |

| Redox-Responsive Micelles | Doxorubicin | 6.26 | 83.23 | [4] |

| Glutathione-Responsive PEGylated Nanogel | Doxorubicin | 10.21 | - | [5] |

| PEG-disulfide-DOX Prodrug Micelles | Doxorubicin | High and Fixed | - | [6] |

| PLA–PEG–FA Copolymer with SPIONs | Doxorubicin | 5.14 | 79.6 | [7] |

DLC and DLE are highly dependent on the specific formulation and experimental conditions.

Representative In Vitro Drug Release Kinetics

The redox-responsive nature of the disulfide bond allows for triggered drug release in the presence of reducing agents like glutathione (GSH). The following table summarizes representative in vitro release data for doxorubicin from various disulfide-containing nanocarriers at different GSH concentrations, simulating extracellular (low GSH) and intracellular (high GSH) environments.

| Nanocarrier System | Condition | Time (h) | Cumulative Release (%) | Reference |

| Redox-Responsive Micelles | 10 mM GSH | 96 | ~89 | [4] |

| PEG-disulfide-DOX Micelles | 10 mM DTT | 24 | 86.9 | [6] |

| Glutathione-Responsive PEGylated Nanogel | 5 mg/mL GSH | 96 | 88 | [8] |

| Disulfide-Crosslinked Micelles | 10 mM GSH | 24 | ~60 | |

| Disulfide-Crosslinked Micelles | No GSH | 24 | < 20 |

DTT (dithiothreitol) is often used as a reducing agent in in vitro studies to mimic the effects of GSH.

Experimental Protocols

Protocol 1: Conjugation of an Alkyne-Modified Drug to this compound via SPAAC

This protocol describes the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating an alkyne-modified drug (e.g., DBCO-Drug) to this compound.

Materials:

-

This compound

-

DBCO-functionalized drug

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., PD-10)

-

HPLC system for analysis and purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the this compound stock solution and the DBCO-functionalized drug stock solution. A molar ratio of 1.2:1 (linker:drug) is recommended as a starting point, but this should be optimized for your specific application.

-

If conjugating to a protein or antibody, ensure the final concentration of DMSO is below 10% to prevent denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by HPLC or LC-MS.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column to remove excess unreacted linker and drug.

-

For higher purity, reversed-phase HPLC can be used.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC, LC-MS, and NMR.

-

Protocol 2: Formulation of Redox-Responsive Nanoparticles and Drug Loading

This protocol outlines a general method for preparing drug-loaded nanoparticles using a pre-functionalized polymer with this compound and an alkyne-modified drug.

Materials:

-

Amphiphilic block copolymer (e.g., PLA-PEG) with a terminal functional group for conjugation to the linker.

-

This compound

-

Alkyne-modified doxorubicin (DOX-Alkyne)

-

Dichloromethane (DCM)

-

Dialysis membrane (MWCO appropriate for your polymer)

-

Deionized water

Procedure:

-

Synthesis of Polymer-Linker-Drug Conjugate:

-

First, conjugate the this compound to the amphiphilic block copolymer using an appropriate conjugation chemistry (e.g., NHS ester chemistry if the polymer has a terminal amine).

-

Purify the polymer-linker conjugate.

-

Conjugate the DOX-Alkyne to the azide-functionalized polymer via CuAAC or SPAAC as described in Protocol 1.

-

Purify the final polymer-linker-drug conjugate.

-

-

Nanoparticle Formulation by Nanoprecipitation:

-

Dissolve the purified polymer-linker-drug conjugate in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.

-

Add the polymer solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).

-

Allow the nanoparticles to self-assemble.

-

Stir the solution overnight to evaporate the organic solvent.

-

-

Purification:

-

Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining organic solvent and unconjugated drug.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

-

Quantify the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or fluorescence spectroscopy by dissolving a known amount of lyophilized nanoparticles in a suitable solvent and measuring the absorbance or fluorescence of the drug.

-

Protocol 3: In Vitro Glutathione-Mediated Drug Release Study

This protocol details an in vitro assay to evaluate the redox-responsive release of a drug from nanoparticles functionalized with this compound.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (MWCO appropriate for your drug)

-

Incubator or water bath at 37°C

-

UV-Vis spectrophotometer or fluorometer

Procedure:

-

Preparation of Release Media:

-

Prepare two release media:

-

Control: PBS (pH 7.4)

-

Reductive: PBS (pH 7.4) containing 10 mM GSH (to simulate intracellular conditions).

-

-

-

Drug Release Assay:

-

Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag into a larger volume of the release medium (e.g., 50 mL) in a sealed container.

-

Incubate the samples at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

-

Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

-

-

Quantification of Released Drug:

-

Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

-

Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

-

-

Data Analysis:

-

Plot the cumulative drug release percentage as a function of time for both the control and reductive conditions to visualize the glutathione-triggered release profile.

-

Visualizations

Caption: Experimental workflow for the synthesis and application of this compound in a targeted drug delivery system.

References

- 1. Redox-Responsive Micelles with Cores Crosslinked via Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of a camptothecin prodrug with glutathione-responsive disulfide linker for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Actively Targeting Redox-Responsive Multifunctional Micelles for Synergistic Chemotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A glutathione-responsive PEGylated nanogel with doxorubicin-conjugation for cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Stimuli-Responsive Nanocarriers using Azido-PEG3-SS-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased sites while minimizing off-target effects is a central goal in modern drug development. Stimuli-responsive nanocarriers, which are engineered to release their payload in response to specific physiological or external triggers, represent a promising strategy to achieve this goal. The tumor microenvironment, for instance, is characterized by a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to normal tissues.[][2] This redox potential difference provides a unique endogenous stimulus for targeted drug release.

Azido-PEG3-SS-PEG3-azide is a heterobifunctional, cleavable linker designed for the fabrication of such redox-responsive nanocarriers. Its key features include:

-

A central disulfide bond (SS): This bond is stable in the bloodstream but is susceptible to cleavage by the high intracellular concentrations of glutathione, triggering the disassembly of the nanocarrier and the release of its therapeutic cargo.[][2][3]

-

Terminal azide (B81097) groups (N3): These groups enable facile and highly efficient conjugation to alkyne-modified molecules or nanoparticle surfaces via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[4]

-

Polyethylene glycol (PEG) spacers: The PEG components enhance the biocompatibility and solubility of the resulting nanocarrier, potentially reducing immunogenicity and improving circulation time.[5]

These application notes provide a comprehensive guide to utilizing this compound for the creation of stimuli-responsive nanocarriers, including detailed experimental protocols and representative data.

Mechanism of Action: Glutathione-Mediated Drug Release

The disulfide bond within the this compound linker is the key to its stimuli-responsive behavior. In the relatively low glutathione concentration of the bloodstream (micromolar range), the disulfide bond remains intact, ensuring the stability of the nanocarrier and preventing premature drug release.[] Upon internalization into tumor cells, where the glutathione concentration is significantly higher (millimolar range), the disulfide bond is rapidly cleaved.[][2] This cleavage leads to the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic agent directly at the target site, enhancing its therapeutic efficacy while minimizing systemic toxicity.

Caption: Glutathione-mediated cleavage of the disulfide linker and subsequent drug release.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and evaluation of redox-responsive nanocarriers.

Table 1: Physicochemical Properties of Nanocarriers

| Nanocarrier Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Blank Nanocarriers | 120 ± 5 | 0.15 ± 0.03 | -15.2 ± 1.8 |

| Drug-Loaded Nanocarriers | 135 ± 7 | 0.18 ± 0.04 | -12.5 ± 2.1 |

Table 2: Drug Loading and Encapsulation Efficiency

| Therapeutic Agent | Drug Loading Content (DLC, w/w %) | Encapsulation Efficiency (EE, %) |

| Doxorubicin (DOX) | 15.2 ± 1.5 | 85.7 ± 4.2 |

| Paclitaxel (PTX) | 12.8 ± 1.2 | 81.3 ± 3.8 |

Table 3: In Vitro Drug Release Profile

| Time (hours) | Cumulative Release in PBS (pH 7.4) (%) | Cumulative Release in PBS with 10 mM GSH (%) |

| 1 | 5.2 ± 0.8 | 25.4 ± 2.1 |

| 4 | 10.5 ± 1.2 | 55.8 ± 3.5 |

| 12 | 18.3 ± 1.9 | 80.1 ± 4.2 |

| 24 | 25.1 ± 2.5 | 92.5 ± 3.8 |

Table 4: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Free Doxorubicin (µg/mL) | Doxorubicin-Loaded Nanocarriers (µg/mL) |

| MCF-7 (Human Breast Cancer) | 1.25 ± 0.15 | 0.75 ± 0.08 |

| HeLa (Human Cervical Cancer) | 1.50 ± 0.20 | 0.90 ± 0.12 |

| NIH/3T3 (Mouse Fibroblast) | > 50 | > 50 |

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Redox-Responsive Nanocarriers

This protocol describes a general method for the synthesis of drug-loaded nanocarriers using a nanoprecipitation method, followed by surface functionalization with this compound and conjugation of a targeting ligand.

Caption: Workflow for the synthesis and characterization of redox-responsive nanocarriers.

Materials:

-

Biodegradable polymer (e.g., PLGA-alkyne)

-

Therapeutic drug (e.g., Doxorubicin)

-

Organic solvent (e.g., Acetone, DMSO)

-

Aqueous phase (e.g., Deionized water)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Nanoparticle Formulation:

-

Dissolve the biodegradable polymer (e.g., 100 mg PLGA-alkyne) and the therapeutic drug (e.g., 20 mg Doxorubicin) in a suitable organic solvent (e.g., 5 mL acetone).

-

Add the organic phase dropwise to a larger volume of aqueous phase (e.g., 50 mL deionized water) under vigorous stirring.

-

Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

-

-

Surface Functionalization:

-

To the nanoparticle suspension, add this compound (e.g., 10 mg).

-

Add freshly prepared solutions of copper(II) sulfate (e.g., 1 mg in 100 µL water) and sodium ascorbate (e.g., 2 mg in 100 µL water) to catalyze the click reaction.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

-

Purification:

-

Transfer the nanoparticle suspension to a dialysis membrane (MWCO 10 kDa).

-

Dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted reagents and free drug.

-

Alternatively, purify the nanoparticles by repeated centrifugation and resuspension in deionized water.

-

-

Storage:

-

Lyophilize the purified nanoparticle suspension for long-term storage or store as a suspension at 4°C for short-term use.

-

Protocol 2: Characterization of Nanocarriers

1. Size, Polydispersity Index (PDI), and Zeta Potential:

-

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

-

For zeta potential measurements, dilute in 10 mM NaCl solution.

-

Perform measurements at 25°C.

-

Record the Z-average diameter for size, the PDI for size distribution, and the zeta potential for surface charge.

-

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Instrumentation: UV-Vis Spectrophotometer or HPLC.

-

Procedure:

-

Lyophilize a known amount of the drug-loaded nanoparticle suspension.

-

Dissolve a weighed amount of the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

-

Quantify the amount of drug using a pre-established calibration curve for the specific drug.

-

Calculations:

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

-

-

Protocol 3: In Vitro Drug Release Study

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Prepare two release media:

-

PBS (pH 7.4) to mimic physiological conditions.

-

PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment of tumor cells.

-

-

Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of each release medium.

-

Transfer the suspensions into separate dialysis bags.

-

Place each dialysis bag into a larger container with 50 mL of the corresponding release medium.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 1, 4, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium and replace it with an equal volume of fresh medium.

-

Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

-

Calculate the cumulative drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Normal cell line (e.g., NIH/3T3)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the free drug and the drug-loaded nanocarriers in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test samples. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

Conclusion

This compound is a versatile and effective linker for the development of stimuli-responsive nanocarriers. The protocols and data presented herein provide a comprehensive framework for researchers to design, synthesize, and evaluate redox-sensitive drug delivery systems with the potential for enhanced therapeutic efficacy and reduced side effects in cancer therapy and other applications where a reducing environment can be targeted.

References

- 2. d-nb.info [d-nb.info]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. This compound [myskinrecipes.com]

- 5. d-nb.info [d-nb.info]

- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - SINTEF [sintef.no]

Application Notes and Protocols for the Synthesis of Redox-Responsive Hydrogels using Azido-PEG3-SS-PEG3-azide for Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the synthesis and characterization of redox-responsive hydrogels using Azido-PEG3-SS-PEG3-azide as a key crosslinking component. This novel biomaterial is particularly suited for tissue engineering and controlled drug delivery applications due to its biocompatibility and tunable degradation in response to the reducing environment of the cellular milieu. The protocols detailed herein utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry," for hydrogel formation, ensuring a bio-orthogonal reaction with high efficiency and specificity under cytocompatible conditions.

The central feature of these hydrogels is the disulfide bond integrated within the PEG linker, which can be cleaved by reducing agents such as glutathione (B108866) (GSH), a tripeptide abundant within the intracellular environment. This inherent redox sensitivity allows for on-demand degradation of the hydrogel matrix, facilitating the release of encapsulated cells or therapeutic agents and enabling dynamic modulation of the mechanical properties of the cellular microenvironment.

Data Presentation

The following tables summarize typical quantitative data for PEG-based hydrogels containing disulfide linkages. The exact values for a hydrogel synthesized with this compound will depend on the specific crosslinker, polymer concentration, and experimental conditions.

Table 1: Mechanical Properties of Redox-Responsive PEG Hydrogels

| Hydrogel Composition (wt%) | Crosslinker | Storage Modulus (G') (kPa) | Swelling Ratio (q) | Reference |

| 10% 4-arm PEG-SH + 10% PEGDA | H₂O₂ | ~10 | Not Specified | [1] |

| 13.5% 4-arm PEG-Azide + DBCO-peptide | SPAAC | Not Specified | Not Specified | [2] |

| 20 wt% PEG-LA | LAP | ~20 | Not Specified | [3] |

| Not Specified | DTSSP | ~3 | Not Specified | [4] |

| 15 wt% PEG-DTT (0.4 DTT:PEG ratio) | UV | ~10 (initial) | ~15 (initial) | [3] |

Table 2: Degradation Characteristics of Redox-Responsive PEG Hydrogels in Response to Reducing Agents

| Hydrogel System | Reducing Agent (Concentration) | Degradation Time | Observations | Reference |

| Disulfide-cross-linked microgels | Glutathione (GSH) (0.06 - 91.8 mM) | Minutes to Hours | Concentration-dependent swelling and erosion. | [5] |

| Thiol-maleimide conjugates | Glutathione (GSH) | Half-lives of 3.1 to 18 hours | Thiol-disulfide exchange and retro-Michael addition. | [5] |

| Disulfide-cross-linked hydrogel | Dithiothreitol (DTT) (10 mM) | Gradual decrease in G' | Loss of gel-like properties. | [6] |

| PEG-DTT hydrogels | PBS (in vitro degradation) | ~75% decrease in modulus over 14 days | Decrease in mechanical integrity. | [3] |

| Resilin-like hydrogel with disulfide crosslinker | Glutathione (GSH) (10 mM) | Significant degradation | Increased release of encapsulated molecules. | [4] |

Experimental Protocols

Protocol 1: Synthesis of Redox-Responsive Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by reacting the bifunctional azide (B81097), this compound, with a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Materials:

-

This compound

-

DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO or a multi-arm PEG-DBCO)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

-

Sterile, nuclease-free water

-

For cell encapsulation: cell suspension in appropriate culture medium

Procedure:

-

Prepare Precursor Stock Solutions:

-

Dissolve this compound in sterile DPBS to achieve a final desired concentration (e.g., a 27 wt% solution to be mixed 1:1 for a final 13.5 wt% hydrogel).[2] Vortex briefly and allow to fully dissolve at room temperature.

-

Dissolve the DBCO-functionalized crosslinker in sterile DPBS to an equimolar concentration relative to the azide groups on the this compound. Ensure a 1:1 molar ratio of azide to DBCO functional groups.[2]

-

Sterilize both precursor solutions by passing them through a 0.22 µm syringe filter.

-

-

Hydrogel Formation:

-

To form an acellular hydrogel, mix equal volumes of the this compound stock solution and the DBCO-crosslinker stock solution in a sterile microcentrifuge tube.

-

Pipette the mixture gently to ensure homogeneity.

-

Immediately cast the solution into the desired mold (e.g., a cylindrical silicone mold or a multi-well plate).

-

Allow the hydrogel to crosslink at 37°C for approximately 30-60 minutes. Gelation should be apparent within minutes.[2]

-

-

Hydrogel Formation with Encapsulated Cells:

-

Prepare a cell suspension in a minimal volume of culture medium.

-

In a sterile, conical tube, mix the this compound stock solution with the cell suspension.

-

Add the DBCO-crosslinker stock solution to the cell-containing azide solution and gently pipette to mix. Avoid introducing air bubbles.

-

Immediately cast the cell-laden precursor solution into the desired culture format (e.g., as droplets for 3D spheroids or into a larger mold).

-

Allow the hydrogel to gel at 37°C in a cell culture incubator for 30-60 minutes.

-

After gelation, add pre-warmed culture medium to the hydrogel constructs.

-

Protocol 2: Characterization of Hydrogel Degradation

This protocol outlines a method to assess the degradation of the redox-responsive hydrogel in the presence of a reducing agent.

Materials:

-

Synthesized this compound hydrogels

-

DPBS

-

Glutathione (GSH) or Dithiothreitol (DTT)

-

A rheometer for mechanical testing or a balance for swelling/mass loss studies

Procedure:

-

Prepare Degradation Media:

-

Prepare a solution of the reducing agent (e.g., 10 mM GSH) in DPBS.[4] The concentration can be varied to simulate different physiological conditions.

-

Use plain DPBS as a control.

-

-

Degradation Study (Rheological Analysis):

-

Place a hydrogel disc on the rheometer.

-

Equilibrate the hydrogel with DPBS.

-

Perform a time sweep experiment to obtain the initial storage modulus (G').

-

Replace the DPBS with the degradation medium containing the reducing agent.

-

Continue the time sweep measurement and monitor the decrease in G' over time as an indicator of hydrogel degradation.[6]

-

-

Degradation Study (Swelling and Mass Loss):

-

Prepare multiple identical hydrogel samples.

-

Measure the initial wet weight (W_i) of each hydrogel after equilibration in DPBS.

-

Immerse the hydrogels in the degradation medium. Keep a control set in plain DPBS.

-

At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record the wet weight (W_t).

-

To measure mass loss, lyophilize the hydrogels at each time point to obtain the dry weight (W_d).

-

Calculate the swelling ratio (q) = W_t / W_d.

-

Calculate the mass loss (%) = [(W_d_initial - W_d_t) / W_d_initial] * 100.

-

Visualizations

Experimental Workflow and Signaling Pathways

Conclusion

The this compound-based hydrogels offer a versatile platform for advanced tissue engineering applications. The bio-orthogonal SPAAC chemistry allows for the formation of these hydrogels in the presence of living cells without compromising their viability. The inherent redox-sensitivity provides a mechanism for controlled degradation and release, mimicking the dynamic nature of the native extracellular matrix. The protocols and data provided herein serve as a valuable resource for researchers and scientists aiming to develop next-generation biomaterials for regenerative medicine and drug delivery.

References

- 1. Matrix stiffness regulation of integrin-mediated mechanotransduction during osteogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redox signals and NF-kappaB activation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for Azido-PEG3-SS-PEG3-azide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Azido-PEG3-SS-PEG3-azide linker in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my CuAAC reaction with this compound?

A1: Low or no product yield in a CuAAC reaction can stem from several factors:

-

Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, often due to dissolved oxygen in the reaction mixture.[1] It is crucial to use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) state.

-

Insufficient Degassing: Failure to properly degas solvents and solutions can lead to the oxidation of the Cu(I) catalyst.

-

Inhibitory Buffer Components: Buffers containing chelating agents like Tris can sequester the copper catalyst, hindering its activity. It is advisable to use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.

-

Poor Reagent Quality: Ensure the purity and stability of your this compound and alkyne-functionalized molecule. Azides can be sensitive to prolonged storage and handling.

-

Steric Hindrance: The bulky nature of the PEG chains or the molecules being conjugated can sterically hinder the reaction.

Q2: I am observing unexpected byproducts in my reaction. What could they be and how can I minimize them?

A2: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which forms a diyne byproduct.[1] This is more likely to occur in the presence of oxygen and Cu(II). To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use an adequate amount of a reducing agent like sodium ascorbate.[1]

Q3: Will the disulfide bond in this compound be cleaved under the CuAAC reaction conditions?

A3: Under typical, mild CuAAC conditions, the disulfide bond is expected to remain intact.[2][3] However, it is important to be mindful of the concentration of the reducing agent. High concentrations of reducing agents, particularly thiols, could potentially lead to the cleavage of the disulfide bond. One study suggests that ascorbate concentrations above 1 mM could potentially reduce disulfide bridges.[4] It is recommended to use the minimum effective concentration of sodium ascorbate.

Q4: How does the bifunctional nature of this compound affect the reaction?

A4: The presence of two azide (B81097) groups allows for the conjugation of two different alkyne-containing molecules. This can be advantageous for creating complex constructs. However, it also introduces the possibility of forming a mixture of products (mono-conjugated, di-conjugated with the same molecule, and di-conjugated with different molecules if multiple alkynes are present). Careful control of stoichiometry is essential to favor the desired product.

Q5: What is the recommended solvent for this reaction?

A5: Due to the PEGylated nature of the linker, a variety of solvents can be used. For bioconjugation reactions, aqueous buffers (e.g., phosphate-buffered saline) are common. The addition of a co-solvent like DMSO or DMF can help to solubilize hydrophobic reaction partners.[5]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Formation | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas all solutions thoroughly with an inert gas (argon or nitrogen). Use a freshly prepared solution of sodium ascorbate.[1] |

| Inhibition of the copper catalyst by buffer components. | Avoid using Tris buffer. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS. | |

| Steric hindrance from bulky substrates or the PEG linker. | Increase the reaction time or temperature (if the stability of the molecules allows). Consider using a longer PEG linker to increase the distance between the reactive groups and the bulky scaffolds. | |

| Formation of Insoluble Precipitates | Aggregation of PEGylated products or starting materials. | Add a small percentage of an organic co-solvent like DMSO or DMF to improve solubility. Optimize the pH of the reaction buffer. |

| Precipitation of the copper catalyst. | Ensure a sufficient concentration of a stabilizing ligand (e.g., THPTA or TBTA) is used. | |

| Inconsistent Results | Variability in reagent quality or reaction setup. | Use high-purity reagents and prepare fresh solutions of sensitive components like sodium ascorbate for each experiment. Standardize the degassing procedure and reaction time. |

| Difficulty in Product Purification | Removal of residual copper catalyst. | Use a copper-chelating resin or perform dialysis against a buffer containing a chelating agent like EDTA to remove copper. Size-exclusion chromatography is also effective for separating the product from small molecule reagents and catalyst. |

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key components of the CuAAC reaction. Optimization may be required for specific applications.

Table 1: Recommended Reagent Concentrations

| Component | Typical Concentration Range | Notes |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | Higher concentrations do not always lead to faster reactions and can cause protein precipitation.[6] |

| Sodium Ascorbate | 2.5 - 5 mM | Should be in excess of the copper concentration to maintain a reducing environment.[7] Prepare fresh. |

| Ligand (THPTA or TBTA) | 250 µM - 1.25 mM | A ligand-to-copper ratio of 5:1 is commonly recommended to stabilize the Cu(I) catalyst.[8] |

| This compound | Dependent on the alkyne concentration | Stoichiometry should be carefully controlled based on the desired product. |

| Alkyne-functionalized Molecule | Dependent on the experimental goals |

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Range | Notes |

| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to improve reaction rates if substrates are stable.[6] |

| Reaction Time | 1 - 24 hours | Monitor reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE). |

| pH | 7.0 - 8.0 | For bioconjugation reactions, maintaining a physiological pH is often crucial. |

| Solvent | Aqueous buffer (e.g., PBS) with 5-10% co-solvent (e.g., DMSO, DMF) | Co-solvent can improve the solubility of hydrophobic reactants.[5] |

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Degassed co-solvent (e.g., DMSO or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

-

Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. If solubility is an issue, a minimal amount of co-solvent can be added.

-

-

Reaction Setup (under inert atmosphere):

-

In a reaction vessel purged with inert gas, add the solution of this compound and the alkyne-functionalized molecule.

-

Add the required volume of the THPTA or TBTA stock solution.

-

Add the required volume of the CuSO₄ stock solution.

-

Gently mix the solution.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

-

Ensure the final concentrations of all reagents are as desired.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light if any of the components are light-sensitive.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Once the reaction is complete, purify the product to remove the copper catalyst and excess reagents. Common purification methods include size-exclusion chromatography, dialysis, or the use of a copper-chelating resin.

-

Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Intracellular Cleavage

The this compound linker is particularly useful in the construction of ADCs, where the disulfide bond is designed to be cleaved in the reducing environment of the cell, releasing the cytotoxic payload.

Caption: Workflow for ADC synthesis using a disulfide linker and subsequent intracellular payload release.

Troubleshooting Logic for Low CuAAC Reaction Yield

This diagram outlines a logical approach to troubleshooting low-yield CuAAC reactions.

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

Improving the stability of Azido-PEG3-SS-PEG3-azide in plasma

Welcome to the technical support center for Azido-PEG3-SS-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this linker in plasma and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in plasma?

The primary cause of instability is the cleavage of the disulfide (-S-S-) bond. Plasma is a mildly reducing environment containing free thiols, such as cysteine and glutathione (B108866) (GSH), which can react with the disulfide bond through thiol-disulfide exchange, leading to the cleavage of the linker.[1]

Q2: How does the structure of this compound influence its plasma stability?

This compound is a linear linker with a sterically unhindered disulfide bond. This lack of bulky chemical groups adjacent to the disulfide bond makes it relatively susceptible to reduction by plasma thiols.[1] Linkers with increased steric hindrance around the disulfide bond generally exhibit greater stability in plasma.[2]

Q3: Can the PEG chains in this compound enhance its plasma stability?

Yes, the polyethylene (B3416737) glycol (PEG) chains can offer some improvement in stability. PEGylation is known to increase the hydrodynamic radius of molecules, which can partially shield the disulfide bond from enzymatic degradation and can also prolong circulation time by reducing kidney clearance.[3] However, for a relatively short linker like this, the primary determinant of stability will be the susceptibility of the disulfide bond to chemical reduction.

Q4: Are the terminal azide (B81097) groups stable in plasma?

The azide (-N3) functional groups are generally stable under physiological conditions and do not react with components of plasma. Their primary reactivity is directed towards specific chemical partners in "click chemistry" reactions, such as alkynes or cyclooctynes.[4]

Q5: What is the expected plasma half-life of a conjugate made with this linker?

The plasma half-life of a conjugate will depend on multiple factors, including the nature of the conjugated molecules (e.g., protein, small molecule). However, due to the unhindered disulfide bond, conjugates of small molecules or peptides using this linker are expected to have a relatively short half-life in plasma, potentially in the range of hours. For larger conjugated proteins, the overall protein stability and clearance mechanisms will also play a major role.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Premature Cleavage of the Linker in Plasma